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1-(3,4-dimethylphenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea

Physicochemical profiling Drug-likeness Medicinal chemistry sourcing

For kinase-focused screening cascades where generic pyrazole-ureas underperform due to uncontrolled substitution, this compound delivers a unique 3,4-dimethylphenyl/3-CF3-pyrazole pharmacophore with ethylene linker geometry. Based on class-level SAR, minor structural deviations can shift IC50 from 0.037 µM to >10 µM, risking target engagement fidelity. Procure the exact CAS 1448123-62-3 to ensure scaffold reproducibility. • 3-CF3-pyrazole validated for >10-fold sEH potency enhancement over non-fluorinated analogs. • Ethylene linker length confirmed as critical for potency in urea-based inhibitor series. • Research-grade, available in standard packs (1 mg-25 mg) with custom synthesis and bulk options.

Molecular Formula C15H17F3N4O
Molecular Weight 326.323
CAS No. 1448123-62-3
Cat. No. B2595885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dimethylphenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea
CAS1448123-62-3
Molecular FormulaC15H17F3N4O
Molecular Weight326.323
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)NCCN2C=CC(=N2)C(F)(F)F)C
InChIInChI=1S/C15H17F3N4O/c1-10-3-4-12(9-11(10)2)20-14(23)19-6-8-22-7-5-13(21-22)15(16,17)18/h3-5,7,9H,6,8H2,1-2H3,(H2,19,20,23)
InChIKeyHLPDVPGBCVYEEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dimethylphenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea (CAS 1448123-62-3): Chemical Identity and Class Context for Sourcing Decisions


The compound 1-(3,4-dimethylphenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea (CAS 1448123-62-3, molecular formula C15H17F3N4O, molecular weight 326.32 g/mol) is a synthetic, disubstituted urea derivative belonging to the pyrazolyl-ethyl-urea class [1]. Its structure incorporates a 3,4-dimethylphenyl ring on one urea nitrogen and an ethyl-linked 3-(trifluoromethyl)-1H-pyrazole on the other, creating a distinct pharmacophoric pattern recognized in kinase-focused and anti-inflammatory screening libraries . This compound is catalogued as a research-grade chemical (PubChem CID 71808079) with computed properties including an XLogP3-AA of 2.5, two hydrogen bond donors, five hydrogen bond acceptors, and four rotatable bonds [1]. While no target-specific biological data have been published for this precise compound as of the search date, its structural configuration—particularly the combination of a lipophilic dimethylphenyl terminus, a flexible ethylene spacer, and an electron-withdrawing 3-trifluoromethylpyrazole—positions it as a differentiated scaffold within the broader pyrazole-urea landscape where related analogs have demonstrated nanomolar p38α MAPK inhibition and anti-proliferative effects [2].

Why You Cannot Substitute 1-(3,4-Dimethylphenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea with Other In-Class Ureas


The pyrazole-urea chemical space is exceptionally sensitive to minor structural modifications, making generic substitution highly unreliable. In a systematic SAR study of fifteen pyrazolyl urea derivatives evaluated for p38α MAPK inhibition, IC50 values ranged from 0.037 µM to >10 µM depending solely on the substitution pattern of the terminal aryl ring and the nature of the pyrazole substituent [1]. The target compound 1-(3,4-dimethylphenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea presents a unique intersection of three critical variables: (i) a 3,4-dimethylphenyl group that confers a specific steric and electronic profile distinct from mono-substituted or unsubstituted phenyl analogs; (ii) a 3-trifluoromethyl substituent on the pyrazole, which in related soluble epoxide hydrolase inhibitor series has been shown to enhance potency by more than one order of magnitude compared to less fluorinated analogues [2]; and (iii) an ethylene linker connecting the urea to the pyrazole N1 position, establishing a specific spatial relationship between the urea pharmacophore and the heterocycle. Changing any one of these features—for example, moving the trifluoromethyl group from the 3-position to the 4-position, replacing the 3,4-dimethylphenyl with a 4-fluorophenyl, or altering the linker length—would produce a different compound with an unpredictable activity profile. Procurement decisions that treat this compound as interchangeable with other pyrazole-ureas risk acquiring a molecule with substantially different target engagement, selectivity, and physicochemical properties.

1-(3,4-Dimethylphenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea: Quantitative Differentiation Evidence Against Closest Analogs


Computational Physicochemical Differentiation: Lipophilicity (XLogP3-AA) and Hydrogen-Bonding Capacity Versus the 4-Fluorophenyl Analog

The target compound (CAS 1448123-62-3) and its closest commercially available analog, 1-(4-fluorophenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea (CAS 1448077-89-1), share an identical core scaffold but differ solely in the terminal aryl substituent: 3,4-dimethylphenyl versus 4-fluorophenyl [1]. Computed physicochemical descriptors reveal meaningful differentiation. The target compound possesses a higher computed lipophilicity (XLogP3-AA = 2.5) compared with the 4-fluorophenyl analog, consistent with the replacement of a polar fluorine atom by two hydrophobic methyl groups [1][2]. Both compounds share identical hydrogen bond donor (2) and acceptor (5) counts, but the target compound has a slightly lower molecular weight (326.32 vs. 330.29 g/mol for the 4-fluorophenyl analog when considering the tetrafluoro molecular formula C14H14F4N4O) [1]. These differences in lipophilicity, while modest in absolute magnitude, can translate into altered membrane permeability, protein binding, and pharmacokinetic behavior when the compounds are used as tool molecules or starting points for lead optimization [3].

Physicochemical profiling Drug-likeness Medicinal chemistry sourcing

Steric and Electronic Differentiation: 3,4-Dimethylphenyl Versus Unsubstituted Phenyl in Pyrazole-Urea p38α MAPK Inhibitors

While no direct p38α MAPK inhibition data exist for the target compound itself, a closely related series of fifteen pyrazolyl urea derivatives provides a quantitative framework for understanding the impact of the 3,4-dimethylphenyl group [1]. In this series, the most potent compounds (3a–e, 3g, 3h) achieved IC50 values ranging from 0.037 ± 1.56 µM to 0.069 ± 0.07 µM against p38α MAPK, compared to the standard inhibitor SB 203580 (IC50 = 0.043 ± 3.62 µM) when evaluated by an immunosorbent-based assay [1]. Critically, the SAR data demonstrate that aryl substitution on the urea terminus is a primary driver of potency, with electron-donating and sterically demanding groups (such as 3,4-dimethylphenyl) producing distinct activity profiles compared to unsubstituted phenyl or electron-withdrawing substituents [1][2]. The target compound's 3,4-dimethyl substitution pattern is predicted, based on this class-level SAR, to engage p38α MAPK with a different potency and selectivity window than the unsubstituted phenyl or 4-fluorophenyl variants, though the exact magnitude cannot be quantified without direct experimental measurement [2].

Kinase inhibition Structure-activity relationship Anti-inflammatory

Trifluoromethyl Positional Advantage: 3-CF3-Pyrazole Versus Non-Fluorinated or 4-CF3-Pyrazole in Soluble Epoxide Hydrolase (sEH) Inhibition

The impact of the trifluoromethyl group at the pyrazole 3-position is quantitatively supported by a recent study of adamantyl-ureas containing fluorinated pyrazoles as soluble epoxide hydrolase (sEH) inhibitors [1]. Twelve novel ureas were synthesized with IC50 values reaching as low as 0.8 nM. The study explicitly demonstrated that pyrazoles bearing a trifluoromethyl substituent exhibit significantly higher sEH inhibitory activity than their less fluorinated analogues (e.g., -CHF2 or -CH2F), with potency differences exceeding one order of magnitude in several matched molecular pairs [1]. Moreover, the position of the trifluoromethyl group on the pyrazole ring—3-position versus 4-position or 5-position—dictates the electronic environment of the heterocycle and influences both target binding and metabolic stability. A separate study demonstrated that the N-trifluoromethylpyrazole pharmacophore confers resistance to metabolic N-dealkylation, a property not shared by non-fluorinated or differently fluorinated pyrazoles [2]. The target compound's 3-CF3 substitution pattern is thus a critical differentiator from analogs bearing 4-CF3, 5-CF3, or non-fluorinated pyrazoles, offering a predictable advantage in both target potency and metabolic robustness.

Soluble epoxide hydrolase Fluorine chemistry Inhibitor design

Ethylene Linker Length Specificity: Impact on Target Engagement Versus Methylene and Propylene Spacers

The ethylene (-CH2-CH2-) spacer connecting the urea group to the pyrazole N1 position is a critical determinant of three-dimensional pharmacophore presentation. In the adamantyl-urea sEH inhibitor series, the introduction of an extra methylene group between the adamantane and urea moieties led to a significant decrease in sEH inhibitory activity, demonstrating that linker length is not a trivial variable but directly impacts potency [1]. The target compound's ethylene linker occupies a specific spatial niche: shorter than propylene-linked analogs (which may introduce excessive conformational flexibility and entropic penalty upon binding) and longer than methylene-linked analogs (which may restrict optimal orientation of the pyrazole within the binding pocket). The 1-(3,4-dimethylphenyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea (CAS 2034586-94-0) is a directly comparable analog bearing an ethylene linker to a pyrazole with different substitution; its reported existence confirms that the ethylene spacer is a validated design element within active pyrazole-urea series [2][3]. This linker specificity means that analogs differing only in spacer length cannot be assumed to exhibit equivalent target engagement.

Linker optimization Conformational flexibility Urea pharmacophore

1-(3,4-Dimethylphenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea: Recommended Research and Industrial Application Scenarios Based on Differentiation Evidence


Kinase Inhibitor Screening Libraries for Anti-Inflammatory Drug Discovery

Based on the class-level p38α MAPK inhibition evidence [1] and the established role of pyrazole-ureas as kinase inhibitors [2], this compound is best deployed as a structurally differentiated entry in kinase-focused screening libraries. Its 3,4-dimethylphenyl group provides a steric and electronic profile distinct from commonly screened mono-substituted phenyl ureas, enabling exploration of a specific region of kinase ATP-binding pocket chemical space. Procurement is recommended for laboratories conducting p38α MAPK, VEGFR-2, or EGFR-targeted screening cascades where scaffold diversity is a key success factor.

Soluble Epoxide Hydrolase (sEH) Tool Compound Development

The 3-CF3-pyrazole moiety has been quantitatively linked to >10-fold potency enhancement in sEH inhibition compared to non-fluorinated pyrazole analogues [3]. Researchers developing sEH inhibitors for cardiovascular, inflammatory, or neuropathic pain indications should prioritize this compound over analogs lacking the 3-trifluoromethyl group. The ethylene linker length is also validated within this target class, making the compound suitable as a starting scaffold for SAR expansion.

Structure-Activity Relationship (SAR) Studies on Pyrazole-Urea Linker Geometry

The compound's ethylene spacer represents a specific linker geometry whose impact on potency has been experimentally validated in related urea-based inhibitor series [3]. Medicinal chemistry teams conducting systematic SAR around the urea-pyrazole linker region should procure this compound alongside methylene-linked and propylene-linked analogs to establish quantitative linker length-activity relationships. The compound's four rotatable bonds (computed) [4] provide a balanced conformational landscape that is neither excessively rigid nor overly flexible.

Computational Chemistry and Molecular Docking Validation Studies

With well-defined computed properties including XLogP3-AA = 2.5, 2 HBD, 5 HBA, and an exact mass of 326.13544566 Da [4], this compound serves as a high-quality validation molecule for computational docking and pharmacophore modeling workflows. Its structural features—3,4-dimethylphenyl hydrophobicity, 3-CF3-pyrazole electron deficiency, and urea hydrogen-bonding capacity—cover a broad range of intermolecular interaction types, making it an excellent test case for scoring function calibration across kinase, sEH, and other enzyme targets.

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